molecular formula C3H5ClO B1199897 2-Chloro-2-propen-1-ol CAS No. 5976-47-6

2-Chloro-2-propen-1-ol

Cat. No. B1199897
CAS RN: 5976-47-6
M. Wt: 92.52 g/mol
InChI Key: OSCXYTRISGREIM-UHFFFAOYSA-N
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Description

2-Chloro-2-propen-1-ol is a chemical compound with potential relevance in various scientific and industrial applications. Its structure, reactivity, and properties make it a subject of interest for research in organic chemistry and materials science.

Synthesis Analysis

The synthesis of related chloro- and propen-ol compounds typically involves reactions such as Claisen-Schmidt condensation and oxidative aminomercuration. For instance, compounds with similar structural features have been synthesized through base-catalyzed condensation reactions, highlighting the versatility of synthesis methods for chloro-propen-ols (Rasool et al., 2021).

Molecular Structure Analysis

The molecular structure and conformation of chloro-propen-ols and related compounds have been extensively studied using techniques like gas-phase electron diffraction and X-ray diffraction. These studies reveal detailed information about bond lengths, angles, and conformational preferences, contributing to a deeper understanding of the structural aspects of these molecules (Strand et al., 2009).

Chemical Reactions and Properties

2-Chloro-2-propen-1-ol and similar compounds participate in a range of chemical reactions, reflecting their rich chemical reactivity. These reactions include oxidative aminomercuration, which leads to the formation of complex organic structures with potential applications in synthesis and material science (Barluenga et al., 1986).

Physical Properties Analysis

The physical properties, including thermal behavior and stability of oligomers derived from chloro-propen-ols, have been analyzed using techniques like thermal gravimetry and differential scanning calorimetry. These studies provide insights into the thermal stability and glass transition temperatures of these compounds, which are crucial for their application in material science (Drzeżdżon et al., 2020).

Chemical Properties Analysis

The chemical properties of 2-Chloro-2-propen-1-ol and its derivatives, such as binding with DNA, urease inhibition, and antioxidant activities, have been explored through experimental and computational studies. These investigations provide valuable information on the interaction modes and biological activities of these compounds, supporting their potential in pharmaceutical and biochemical applications (Rasool et al., 2021).

Scientific Research Applications

  • Oligomerization Catalyst : 2-Chloro-2-propen-1-ol has been used as a monomer in oligomerization processes. It has been studied for its thermal stability when oligomerized using chromium(III) and oxovanadium(IV) complexes as catalysts (Drzeżdżon et al., 2020). The thermal behavior of these oligomers, determined through methods like thermal gravimetry and differential scanning calorimetry, is crucial for their application in materials science.

  • Catalytic Activity in Complex Compound Reactions : A chromium(III) complex with 5-aminopyridine-2-carboxylate anions was used to catalyze the oligomerization reaction of 2-Chloro-2-propen-1-ol, revealing insights into its catalytic properties (Malinowski et al., 2020).

  • Analysis of Molecular Structures and Conformations : Quantum chemical calculations and gas electron diffraction studies of 2-Chloro-2-propen-1-ol and its derivatives have been conducted. These studies are crucial for understanding the molecular structures and conformations which impact their chemical behavior and potential applications (Strand et al., 2009).

  • Role in Polyolefin Production : Research has been done on the oligomerization reactions of 2-Chloro-2-propen-1-ol, which are part of the process for producing polyolefins. These polymers are widely used in the production of plastics and account for a significant portion of the polymers produced globally (Drzeżdżon et al., 2022).

  • New Catalyst Development : A study explored the creation of a new catalyst, Cat-CrNP, which shows high catalytic activity in the oligomerization of 2-Chloro-2-propen-1-ol. The synthesis of this catalyst is noted for being cost-effective and environmentally friendly (Malinowski et al., 2021).

  • Bioreduction Studies : The bioreduction of derivatives of 2-Chloro-2-propen-1-ol by baker’s yeast has been investigated under various conditions, offering insights into the enantioselective synthesis of pharmaceuticals and other fine chemicals (Siqueira Filho et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

While specific future directions for 2-Chloro-2-propen-1-ol are not mentioned in the available resources, its potential uses include serving as a carbon supplement for the growth of Pseudomonas strains . It may also be used in the preparation of 2-(4-octylphenyl)prop-2-en-1-ol .

properties

IUPAC Name

2-chloroprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCXYTRISGREIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073984
Record name 2-Chloro-2-propen-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-propen-1-ol

CAS RN

5976-47-6
Record name 2-Chloro-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5976-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroallyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-propen-1-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508743
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-2-propen-1-ol
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Record name 2-Chloro-2-propen-1-ol
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Record name 2-CHLORO-2-PROPEN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V60IX5IR93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
J Drzeżdżon, J Malinowski, A Sikorski, B Gawdzik… - Polyhedron, 2020 - Elsevier
… the catalytic activity for the 2-chloro-2-propen-1-ol oligomerization reaction of the complex [… its catalytic properties for the 2-chloro-2-propen-1-ol oligomerization reaction. The obtained …
Number of citations: 13 www.sciencedirect.com
J Drzeżdżon, B Gawdzik, P Rybiński… - Journal of Thermal …, 2021 - Springer
… The chlorine derivative of allyl alcohol, ie, 2-chloro-2-propen-1-ol, is commonly used to obtained oligomers [6,7,8]. 2-Chloro-2-propen-1-ol forms the oligomers with chains containing …
Number of citations: 1 link.springer.com
J Malinowski, D Jacewicz, A Sikorski, M Urbaniak… - Scientific Reports, 2021 - nature.com
… 2-chloro-2-propen-1-ol and ethylene by DSC method. In the case of a sample of the 2-chloro-2-propen-1-ol … The morphology of the 2-chloro 2-propen 1-ol and ethylene oligomers were …
Number of citations: 1 www.nature.com
BA Arbuzov, VM Zoroastrova, ND Ibragimova… - Bulletin of the Academy …, 1967 - Springer
Conclusions 1. A number of derivatives of phosphorus acids and 2-chloro-2-propen-l-ol were prepared, and some of their chemical and biological properties were studied. 2. The 2-…
Number of citations: 5 link.springer.com
LF HATCH, HE ALEXANDER… - The Journal of Organic …, 1950 - ACS Publications
… Both 2-chloro-2-propen-1 -ol and 2-bromo-2-propen-1 -ol have … 2-chloro-2-propen-1 -ol or the two isomers of 3-chloro-2-propen-1 -ol previously reported while 2-chloro-2-propen-1 -ol …
Number of citations: 18 pubs.acs.org
오혁근, 정은미, 이익춘 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
… 2Chloro-2-propen-1-ol, pyridine and arenesulfonyl chlorides used in the preparation of … To a round bottom flask containing methylene chloride, 2-chloro-2-propen-1-ol (5 mmol) was …
Number of citations: 7 koreascience.kr
J Drzeżdżon, M Pawlak, B Gawdzik, A Wypych… - Materials, 2022 - mdpi.com
… In the case of 2-chloro-2-propen-1-ol oligomerization, the band with the highest absorbance … The 2-chloro-2-propen-1-ol oligomer samples obtained using [VO(dipic)(dmbipy)] · 2 H 2 O …
Number of citations: 4 www.mdpi.com
J Malinowski, A Sikorski, D Jacewicz, J Drzeżdżon - Polyhedron, 2020 - Elsevier
… The oligomerization reaction of the 2-chloro-2-propen-1-ol alcohol was carried out using the … The catalytic activity of the complex in the oligomerization reaction of 2-chloro-2-propen-1-ol …
Number of citations: 8 www.sciencedirect.com
B Gawdzik, J Drzeżdżon, T Siarhei, A Sikorski… - Materials, 2021 - mdpi.com
… for the 3-buten-1-ol, 2-chloro-2-propen-1-ol, allyl alcohol, and 2,3-dibromo… However, in the case of 2-chloro-2-propen-1-ol … catalytic properties for 2-chloro-2-propen-1-ol oligomerization. …
Number of citations: 2 www.mdpi.com
I Iraidova, N Egorova, N Ibragimova, I Neklesova… - dspace.kpfu.ru
1. A number of derivatives of phosphorus acids and 2-chloro-2-propen-l-ol were prepared, and some of their chemical and biological properties were studied. 2. The 2-chloroallyl …
Number of citations: 0 dspace.kpfu.ru

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